molecular formula C8H7N3O3 B2386298 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 64068-09-3

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B2386298
CAS No.: 64068-09-3
M. Wt: 193.162
InChI Key: FUDZICOSKNAQFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the reaction of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate with methanol and water under heated conditions. The reaction is carried out at 100°C for 15 minutes, followed by acidification with 1 N HCl to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those described for laboratory synthesis. The scalability of the reaction allows for the production of the compound in quantities suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid include other imidazo[1,2-b]pyridazine derivatives, such as:

Uniqueness

This compound is unique due to its methoxy functional group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for various applications.

Properties

IUPAC Name

6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDZICOSKNAQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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